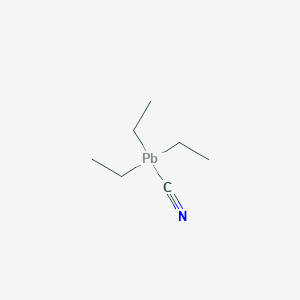
Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate is a complex organic compound with the molecular formula C19H18N2O6 and a molecular weight of 370.365 g/mol . This compound is known for its unique structure, which includes an aminobenzoyl group and an acetamido group attached to an isophthalate backbone. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate typically involves multiple steps, starting with the preparation of the isophthalate backbone. The aminobenzoyl and acetamido groups are then introduced through a series of reactions, including acylation and amidation. Common reagents used in these reactions include acetic anhydride, benzoyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, and pH) and using high-purity reagents, are applicable .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 5-{[3-(dimethylamino)benzoyl]amino}isophthalate
- Dimethyl 5-{[3-(benzoylamino)benzoyl]amino}isophthalate
Uniqueness
Dimethyl 5-(2-(3-aminobenzoyl)acetamido)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research settings where unique chemical interactions are required .
Eigenschaften
CAS-Nummer |
95219-22-0 |
|---|---|
Molekularformel |
C19H18N2O6 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
dimethyl 5-[[3-(3-aminophenyl)-3-oxopropanoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H18N2O6/c1-26-18(24)12-6-13(19(25)27-2)9-15(8-12)21-17(23)10-16(22)11-4-3-5-14(20)7-11/h3-9H,10,20H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
BYMQMHTUZKTSSK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC(=O)C2=CC(=CC=C2)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)



![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)






![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)
